molecular formula C11H12F2N2O4 B11847324 tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate

tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate

Cat. No.: B11847324
M. Wt: 274.22 g/mol
InChI Key: NIWDYRHQEVOEHF-UHFFFAOYSA-N
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Description

tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate is an organic compound with the molecular formula C11H13F2N2O4 It is a derivative of carbamate, featuring a tert-butyl group attached to a phenyl ring substituted with two fluorine atoms and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate typically involves the reaction of 2,4-difluoro-3-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2,4-difluoro-3-aminophenylcarbamate.

    Substitution: Various substituted phenylcarbamates depending on the nucleophile used.

    Hydrolysis: 2,4-difluoro-3-nitroaniline and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective modifications, making it valuable in the development of new chemical entities.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The presence of the nitro group and fluorine atoms can enhance the biological activity and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro group can facilitate electron transfer processes, while the fluorine atoms can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-fluoro-2-nitrophenyl)carbamate
  • tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
  • tert-Butyl (3-nitrophenyl)carbamate

Uniqueness

tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the nitro group and fluorine atoms provides a distinct electronic environment, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate and pharmacophore in scientific research and industrial applications.

Properties

Molecular Formula

C11H12F2N2O4

Molecular Weight

274.22 g/mol

IUPAC Name

tert-butyl N-(2,4-difluoro-3-nitrophenyl)carbamate

InChI

InChI=1S/C11H12F2N2O4/c1-11(2,3)19-10(16)14-7-5-4-6(12)9(8(7)13)15(17)18/h4-5H,1-3H3,(H,14,16)

InChI Key

NIWDYRHQEVOEHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)[N+](=O)[O-])F

Origin of Product

United States

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